2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol
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Overview
Description
2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H15ClO and a molecular weight of 198.69 g/mol . It is a chiral compound, typically existing as a mixture of its enantiomers. This compound is often used as an intermediate in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol can be synthesized through several methods. One common route involves the Suzuki-Miyaura coupling reaction between an aryl boronic ester and an α-halo aldehyde . The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Forms ketones or aldehydes.
Reduction: Forms alkanes.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The chlorine atom can also affect the compound’s electronic properties, making it a useful intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3,5-dimethylphenyl)propan-2-ol: Similar structure but with different substitution patterns on the aromatic ring.
2-(4-Bromo-2,3-dimethylphenyl)propan-2-ol: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The presence of both chlorine and hydroxyl groups provides a versatile platform for further chemical modifications .
Properties
Molecular Formula |
C11H15ClO |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-(4-chloro-2,3-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15ClO/c1-7-8(2)10(12)6-5-9(7)11(3,4)13/h5-6,13H,1-4H3 |
InChI Key |
ZNOGHTCMYPDFJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)C(C)(C)O |
Origin of Product |
United States |
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